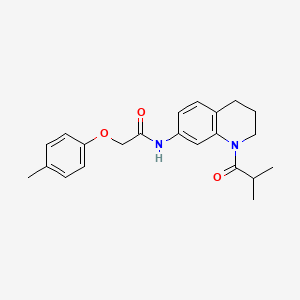
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide, commonly known as ITQ-29, is a novel compound that has gained significant attention from researchers due to its potential applications in the field of medicinal chemistry. ITQ-29 is a small molecule that belongs to the class of tetrahydroquinolines and has been shown to possess various pharmacological properties.
科学的研究の応用
Facile Synthesis Techniques
A study by F. King (2007) describes a high-yielding cyclisation technique for the synthesis of isoquinoline derivatives, showcasing a method that might be applicable to the synthesis of compounds similar to "N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide" (King, 2007).
Structural Aspects and Properties
Research by A. Karmakar, R. Sarma, and J. Baruah (2007) investigates the structural aspects and properties of amide-containing isoquinoline derivatives, highlighting how interactions with acids can influence the physical state and fluorescence of these compounds (Karmakar et al., 2007).
Novel Synthesis Approaches
M. Caira, M. Popa, and colleagues (2014) explored the synthesis of 7,8,9,10-tetrahydropyrrolo[2,1-a]isoquinolines, which are structurally related to the compound of interest, demonstrating diverse synthetic approaches to isoquinoline derivatives (Caira et al., 2014).
Antitumor Activity and Biological Applications
M. Nagarajan, A. E. Morrell, and colleagues (2006) synthesized indenoisoquinoline topoisomerase I inhibitors, providing a framework for the development of compounds with potential antitumor activities. This research emphasizes the importance of structural modifications in enhancing biological activity (Nagarajan et al., 2006).
Spectrophotometric Analysis
K. Verma and A. Jain (1985) discussed a spectrophotometric method for the determination of paracetamol, highlighting techniques that could be applicable for the analysis of similar compounds (Verma & Jain, 1985).
特性
IUPAC Name |
2-(4-methylphenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)22(26)24-12-4-5-17-8-9-18(13-20(17)24)23-21(25)14-27-19-10-6-16(3)7-11-19/h6-11,13,15H,4-5,12,14H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYQRMYJCBPCSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

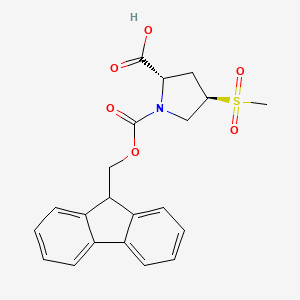
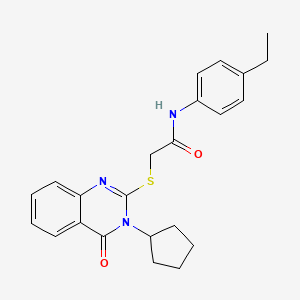
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one](/img/structure/B2413217.png)
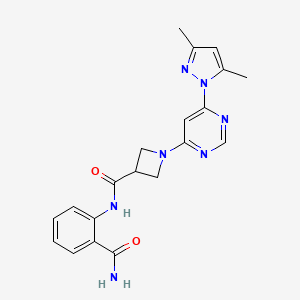
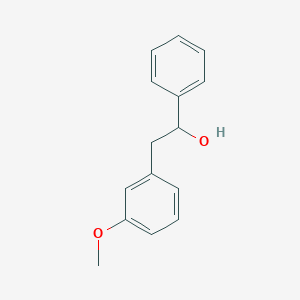
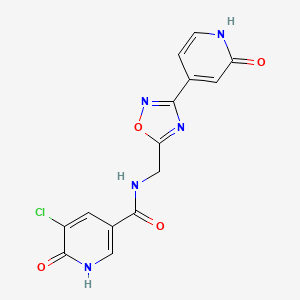


![Ethyl 5-(3-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2413227.png)
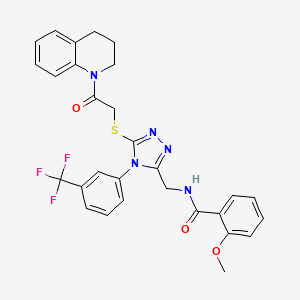


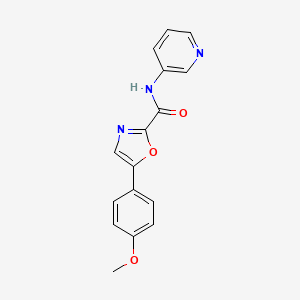
![[2-(4-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2413236.png)